Product packaging for VP 14637-13C3(Cat. No.:CAS No. 1331665-99-6)

VP 14637-13C3

Cat. No.: B1147285
CAS No.: 1331665-99-6
M. Wt: 513.49
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Description

Contextualization of Small Molecule Inhibitors in Biochemical Research

Small molecule inhibitors are low molecular weight organic compounds that play a pivotal role in biochemical and cellular research. These molecules can be designed or discovered to interact with specific biological macromolecules, such as proteins or nucleic acids, and modulate their function. By inhibiting the activity of a specific target, researchers can probe its role in complex biological pathways, validate it as a potential therapeutic target, and elucidate the mechanisms underlying disease processes. Their ability to offer temporal and dose-dependent control over biological processes makes them indispensable tools for dissecting the intricate molecular choreography of the cell.

The Role of Stable Isotope Labeling in Modern Chemical Biology and Mechanistic Investigations

Stable isotope labeling is a powerful technique in which an atom within a molecule is replaced by one of its non-radioactive (stable) isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C), Hydrogen (¹H) with Deuterium (²H), or Nitrogen-14 (¹⁴N) with Nitrogen-15 (¹⁵N). wikipedia.orgcreative-proteomics.com This substitution creates a molecule that is chemically identical to its unlabeled counterpart but has a slightly greater mass. This mass difference allows the labeled molecule to be distinguished and tracked using mass-sensitive analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

In chemical biology and mechanistic studies, this technique is invaluable. symeres.com It enables researchers to trace the metabolic fate of compounds within a biological system, quantify the concentration of a molecule in a complex biological matrix with high precision through isotope dilution, and investigate the kinetics and mechanisms of chemical reactions. wikipedia.orgsymeres.com The use of stable isotopes avoids the safety and disposal concerns associated with radioactive isotopes, making them ideal for a wide range of in vitro and in vivo studies. creative-proteomics.comsilantes.com

Overview of VP-14637 as a Research Probe in Virology and Cellular Biology

VP-14637, also known as MDT-637, is a potent small molecule inhibitor of the human Respiratory Syncytial Virus (RSV), a primary cause of severe respiratory infections. nih.govmedchemexpress.comncats.io Identified as a triphenol-based molecule, VP-14637 functions as a viral fusion inhibitor. caymanchem.comasm.org Its mechanism of action involves specifically targeting the RSV fusion (F) protein, which is essential for the merging of the viral envelope with the host cell membrane during the entry process. asm.orgapexbt.comnih.gov

Research has shown that VP-14637 exhibits powerful antiviral activity, with a 50% effective concentration (EC₅₀) of approximately 1.4 nM. nih.govcaymanchem.comasm.orgbiomol.com It interferes directly with the RSV fusion process itself, with an EC₅₀ of 5.4 nM in cell-cell fusion assays. nih.govcaymanchem.combiomol.com Molecular modeling and binding studies suggest that VP-14637 binds to a transient, hydrophobic cavity within the RSV F protein, interacting with components of its heptad repeat domains (HR1 and HR2). nih.govasm.orgnih.gov This interaction is thought to prevent the conformational changes in the F protein that are necessary for membrane fusion. nih.gov The specificity and high potency of VP-14637 have established it as a critical research probe for studying the mechanics of RSV entry and for exploring novel antiviral strategies.

Table 1: Research Findings on VP-14637

Parameter Finding Reference(s)
Compound Type Small Molecule Inhibitor nih.govcaymanchem.com
Primary Target Respiratory Syncytial Virus (RSV) F Protein asm.orgapexbt.comasm.org
Mechanism of Action Viral Fusion Inhibitor medchemexpress.comcaymanchem.comnih.gov
Antiviral Potency (EC₅₀) ~1.4 nM nih.govcaymanchem.comasm.orgbiomol.com
Fusion Inhibition (EC₅₀) ~5.4 nM nih.govcaymanchem.combiomol.com
Binding Interaction Binds to a hydrophobic cavity in the F protein, interacting with HR1 and HR2 domains. nih.govasm.orgnih.gov

Rationale for the Synthesis and Application of VP 14637-13C3 in Advanced Academic Research

The synthesis of the isotopically labeled analog, this compound, is driven by the need for a robust internal standard in advanced analytical research. While VP-14637 is a potent inhibitor, accurately measuring its concentration in complex biological samples (like plasma, tissue homogenates, or cell lysates) is challenging due to matrix effects, which can suppress or enhance the analytical signal in mass spectrometry.

This compound contains three Carbon-13 atoms, making it three mass units heavier than its unlabeled counterpart. axios-research.compharmaffiliates.com This mass difference is easily detectable by a mass spectrometer, but because the isotopic substitution does not significantly alter the compound's chemical and physical properties (such as polarity, solubility, and ionization efficiency), it co-behaves with the unlabeled VP-14637 during sample extraction, chromatography, and ionization.

By adding a known amount of this compound to a sample, it serves as an ideal internal standard for isotope dilution mass spectrometry. This quantitative technique allows for highly accurate and precise measurement of the unlabeled VP-14637 by calculating the ratio of the native compound to its stable isotope-labeled standard. This approach effectively cancels out signal variability caused by the sample matrix. Therefore, the application of this compound is critical for definitive pharmacokinetic studies, precise quantification in cell-based assays, and other advanced research applications where accuracy and sensitivity are paramount. symeres.comaxios-research.com

Table 2: Comparison of VP-14637 and this compound

Property VP-14637 This compound Reference(s)
CAS Number 235106-62-4 1331665-99-6 caymanchem.comaxios-research.com
Molecular Formula C₂₅H₂₂N₁₀O₃ C₂₂¹³C₃H₂₂N₁₀O₃ caymanchem.compharmaffiliates.com
Molecular Weight ~510.5 g/mol ~513.5 g/mol caymanchem.comaxios-research.com
Nature Unlabeled research compound Stable isotope-labeled analog caymanchem.comaxios-research.com
Primary Use Biological probe for studying RSV fusion Internal standard for quantitative analysis apexbt.comaxios-research.com

Properties

CAS No.

1331665-99-6

Molecular Formula

C₂₂¹³C₃H₂₂N₁₀O₃

Molecular Weight

513.49

Synonyms

2,2’-[(4-Hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]phenol-13C3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for Vp 14637 13c3

Retrosynthetic Analysis for Targeted Carbon-13 Labeling

A retrosynthetic analysis of the VP 14637 structure is the initial step in designing a synthesis that specifically incorporates three carbon-13 atoms. The structure of VP 14637 is 2,2'-[(4-hydroxyphenyl)methylene]bis[4-[[(5-methyl-1H-tetrazol-1-yl)imino]methyl]-phenol]. caymanchem.com The logical design of a synthetic pathway that allows for the precise placement of isotopic labels is crucial. researchgate.net For VP 14637-13C3, the retrosynthetic strategy focuses on disconnecting the molecule to identify commercially available or readily synthesizable precursors where the ¹³C atoms can be introduced efficiently. chemrxiv.org

Precursor Synthesis and Isotopic Incorporation Pathways for 13C3 Enrichment

The synthesis of this compound involves a multi-step process where isotopically enriched starting materials are incorporated. x-chemrx.com While the specific, proprietary synthesis pathway for this compound is not publicly detailed, general principles of isotopic labeling suggest that a key building block containing the three-carbon chain would be synthesized using a ¹³C-enriched precursor. For instance, a triphenylmethane (B1682552) core, a structural feature of VP-14637, could be constructed using a central carbon atom derived from a ¹³C-labeled source. The subsequent functionalization of the phenyl rings and the addition of the tetrazolyl-imino-methyl groups would complete the synthesis. The introduction of the carbon-13 labels at a late stage in the synthesis is often preferred to maximize atom economy and reduce costs. x-chemrx.com

Optimization of Synthetic Yields and Isotopic Purity

Achieving high synthetic yields and isotopic purity is a significant challenge in the preparation of labeled compounds. musechem.com The optimization process involves a systematic variation of reaction conditions, such as temperature, reaction time, and the molar ratios of reactants, to maximize the product yield. acs.org

Key Optimization Parameters:

ParameterObjective
Temperature To find the optimal balance between reaction rate and prevention of side reactions or degradation. acs.org
Reaction Time To ensure the reaction proceeds to completion without the formation of impurities. acs.org
Reactant Ratios To maximize the incorporation of the labeled precursor and drive the reaction towards the desired product. acs.org
Catalyst To enhance reaction efficiency and selectivity. musechem.com
Solvent System To improve solubility of reactants and facilitate the desired chemical transformation. musechem.com

The isotopic purity of the final compound is highly dependent on the isotopic enrichment of the starting materials. acs.org Careful purification of the final product, often through techniques like column chromatography or recrystallization, is essential to remove any unlabeled or partially labeled impurities.

Advanced Spectroscopic Verification of Isotopic Labeling Pattern and Positional Integrity

Following synthesis and purification, a rigorous analytical process is required to confirm the correct isotopic labeling pattern and to determine the isotopic purity of this compound. rsc.org This is typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy. rsc.orgipb.pt

High-Resolution Mass Spectrometry (HR-MS): HR-MS is employed to confirm the mass of the isotopically labeled molecule. rsc.org For this compound, the expected molecular weight would be approximately 513.49 g/mol , which is three mass units higher than the unlabeled VP 14637 (510.52 g/mol ). axios-research.com The high resolution of the instrument allows for the differentiation of the isotopically labeled compound from any residual unlabeled material and other potential impurities. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise location of the carbon-13 labels within the molecule. ipb.pt

¹³C NMR: A ¹³C NMR spectrum will show enhanced signals for the carbon atoms that have been enriched with the ¹³C isotope. The chemical shifts of these signals provide information about their chemical environment, confirming their position within the molecular structure. ipb.pt

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These two-dimensional NMR techniques are used to establish correlations between protons and carbon atoms, providing definitive evidence for the location of the ¹³C labels by showing connectivity to specific protons in the molecule. ipb.pt

Quantitative NMR (qNMR): This technique can be used to determine the isotopic enrichment at each labeled position with high accuracy.

The combination of these advanced spectroscopic methods provides a comprehensive characterization of this compound, ensuring its suitability for use in demanding research applications. rsc.org

Elucidation of Vp 14637 S Mechanism of Action in Experimental Systems Utilizing Isotopic Tracers

Molecular Interactions with Viral Fusion Proteins in Cellular and Recombinant Systems

Studies utilizing [³H]VP-14637 have demonstrated that the compound directly and specifically interacts with the RSV F protein. asm.orgresearchgate.net This interaction is the foundation of its antiviral activity, preventing the conformational changes in the F protein necessary for membrane fusion.

The binding of VP-14637 to its target is highly specific. Experiments using the radiolabeled analog [³H]VP-14637 showed significant binding to RSV-infected cells, whereas negligible binding was observed in mock-infected control cells. nih.govnih.gov Further investigations using a transient T7 vaccinia virus expression system, which allows for the expression of the RSV F protein in the absence of other viral components, confirmed that the F protein is both necessary and sufficient for this interaction. nih.govnih.govasm.org

The selectivity of the binding site was probed through competitive binding assays. The binding of [³H]VP-14637 to RSV-infected cells was effectively competed by unlabeled VP-14637 and another structurally unrelated RSV fusion inhibitor, JNJ-2408068. nih.govnih.gov However, the HR2-derived peptide T-118, which is known to inhibit RSV fusion by binding to the HR1 domain, did not interfere with [³H]VP-14637 binding. nih.govasm.org This indicates that VP-14637 and JNJ-2408068 share a similar or overlapping binding site on the F protein, which is distinct from the binding site of HR2 peptides. nih.gov This is further supported by the observation that RSV variants selected for resistance to VP-14637 exhibit cross-resistance to JNJ-2408068. nih.govasm.org

The interaction between VP-14637 and the RSV F protein is characterized by high affinity and potency, with binding affinity corresponding to its inhibitory effectiveness. asm.orgnih.gov The compound exhibits potent antiviral activity at low nanomolar concentrations.

Interactive Table: Inhibitory Potency of VP-14637

Assay Type Compound EC₅₀ / IC₅₀ (nM) Source
Antiviral Assay VP-14637 1.4 nih.govasm.org
RSV-mediated Cell Fusion Assay VP-14637 5.4 nih.govasm.org
[³H]VP-14637 Binding Inhibition JNJ-2408068 2.9 nih.govnih.gov

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Thermodynamic studies revealed a significant temperature dependence for the binding interaction. Efficient binding of [³H]VP-14637 to the F protein occurs at 37°C, but is substantially reduced at lower temperatures (≤22°C). asm.orgnih.govresearchgate.net This suggests that the binding process is dynamic and temperature-sensitive, likely requiring a specific, transient conformational state of the F protein that is more readily adopted at physiological temperatures. nih.govresearchgate.netnih.gov

The specific binding site of VP-14637 on the RSV F protein has been mapped through the selection and analysis of drug-resistant viral variants. asm.orgnih.gov These studies consistently identified mutations in two distinct regions of the F protein's F1 subunit. nih.govnih.govasm.org

Interactive Table: VP-14637 Resistance Mutations in RSV F Protein

Protein Domain Amino Acid Substitution Source
Heptad Repeat 2 (HR2) D486N mdpi.comnih.govresearchgate.net
Heptad Repeat 2 (HR2) E487D mdpi.comnih.govresearchgate.net
Heptad Repeat 2 (HR2) F488Y mdpi.comnih.govresearchgate.net
Intervening Domain (between HR1 and HR2) K399I mdpi.comnih.govresearchgate.net

Crucially, no resistance mutations were found in the Heptad Repeat 1 (HR1) domain, suggesting a mechanism of action that does not directly disrupt the heptad repeat interaction in the same manner as peptide inhibitors. asm.orgasm.org F proteins engineered to contain these resistance mutations demonstrated a significantly reduced ability to bind [³H]VP-14637, directly linking these residues to the compound's engagement. nih.govnih.govresearchgate.netnih.gov Molecular modeling based on these findings suggests that VP-14637 binds within a small hydrophobic cavity located in the inner core of the prefusion F protein, where it can interact simultaneously with residues from both the HR1 and HR2 domains. nih.govnih.govasm.org

Kinetics and Thermodynamics of Protein-Compound Interactions using Labeled Analogs

Impact on Viral Entry and Membrane Fusion Processes in In Vitro Models

VP-14637 acts as a specific fusion inhibitor, blocking a critical step in the viral lifecycle after the virus has attached to the host cell. apexbt.comasm.org Time-of-addition and temperature-shift assays have confirmed that the compound does not prevent the initial adsorption of the virus to the cell surface. apexbt.comnih.govasm.org Instead, its inhibitory activity is exerted during the subsequent fusion of the viral and cellular membranes. nih.gov

The RSV F protein, when expressed on the surface of an infected cell, can mediate fusion with neighboring uninfected cells, leading to the formation of large, multinucleated cells called syncytia. VP-14637 effectively inhibits this process of cell-cell fusion. apexbt.comasm.orgnih.gov The concentration of VP-14637 required to inhibit syncytia formation (EC₅₀ of 5.4 nM) is comparable to its antiviral potency, confirming that its primary mechanism of action is the direct inhibition of the F protein's fusion activity. nih.govnih.govasm.org

The mechanism of VP-14637 appears to involve the stabilization of the F protein in a state that is incompatible with fusion. The temperature-dependent nature of its binding, coupled with the observation that it does not bind to membranes isolated from infected cells, strongly suggests that VP-14637 recognizes and binds to a transient, high-energy intermediate conformation of the F protein. asm.orgnih.govresearchgate.netnih.gov This conformation is believed to occur during the active process of fusion. asm.org

By binding to a hydrophobic pocket within the central cavity of the prefusion F protein, VP-14637 is thought to act as a "molecular glue," tethering regions of the protein that must undergo significant rearrangement for the fusion process to proceed. researchgate.net This stabilizes the metastable prefusion conformation and prevents the transition to the highly stable postfusion six-helix bundle, thereby arresting the membrane fusion process and blocking viral entry. nih.govresearchgate.netoup.com

Inhibition of Cell-Cell Fusion Mediated by Viral Glycoproteins

Characterization of Resistance Mutations and their Influence on Compound Efficacy and Binding Affinity

The emergence of drug resistance is a significant challenge in the development of antiviral therapeutics. For VP-14637, a potent inhibitor of the respiratory syncytial virus (RSV) F protein, in vitro studies have been crucial in identifying resistance-associated mutations and understanding their impact on the compound's antiviral activity. mdpi.com

Research involving the selection of RSV variants in the presence of increasing concentrations of VP-14637 has successfully identified specific amino acid substitutions in the RSV F protein that confer resistance. nih.govnih.gov These mutations are localized to two distinct regions of the F protein: the heptad repeat 2 (HR2) domain and an intervening domain located between heptad repeat 1 (HR1) and HR2. nih.govnih.govmdpi.comnih.gov Notably, no resistance mutations have been found within the HR1 domain itself. nih.govnih.gov

The primary mutations identified to cause resistance to VP-14637 include K399I and T400A, located in the intervening domain, and D486N, E487D, and F488Y in the HR2 domain. nih.govmdpi.com The T400A substitution, in particular, has been shown to confer a very high level of resistance, with a fold change in the 50% effective concentration (EC₅₀) exceeding 3200. mdpi.com Viruses selected in the presence of VP-14637 that harbor these mutations demonstrate a significantly reduced susceptibility to the compound, often by more than 1,000-fold. nih.gov

Table 1: VP-14637 Resistance Mutations in RSV F Protein

Location in F Protein Mutation Fold Change in Resistance (EC₅₀) Reference
Intervening Domain (HR1-HR2) K399I Significant nih.govmdpi.com
Intervening Domain (HR1-HR2) T400A >3200 mdpi.comnih.govmdpi.com
Heptad Repeat 2 (HR2) D486N Significant (>1000) mdpi.comnih.govmdpi.com
Heptad Repeat 2 (HR2) E487D Significant nih.govmdpi.com
Heptad Repeat 2 (HR2) F488Y Significant nih.govmdpi.com

This table summarizes key mutations in the respiratory syncytial virus (RSV) fusion (F) protein that have been identified to confer resistance to VP-14637. The fold change indicates the factor by which the concentration of the compound must be increased to achieve 50% inhibition of the mutant virus compared to the wild-type virus.


Further studies have revealed that viruses selected for resistance to VP-14637 exhibit cross-resistance to another small-molecule RSV inhibitor, JNJ-2408068. nih.gov This suggests that both compounds share a similar mechanism of action and binding site on the F protein. nih.govnih.gov

Table 2: Cross-Resistance Profile of VP-14637 Resistant RSV Variants

Virus Selected with F Protein Mutation Fold Resistance to VP-14637 (EC₅₀) Fold Resistance to JNJ-2408068 (EC₅₀) Reference
VP-14637 T400A >1185 >1071 nih.gov
VP-14637 D486N >1185 >1071 nih.gov
JNJ-2408068 (low conc.) K399I 157 100 nih.gov
JNJ-2408068 (high conc.) F488Y >1185 >1071 nih.gov

This table demonstrates the cross-resistance phenomenon between VP-14637 and JNJ-2408068. Viruses selected for resistance against one compound show significantly reduced susceptibility to the other, indicating a common inhibitory mechanism.


The molecular basis for this resistance lies in the diminished binding affinity of VP-14637 to the mutated F proteins. nih.govapexbt.com Binding assays utilizing isotopically labeled [³H]VP-14637 have demonstrated that the compound binds specifically to cells expressing the wild-type RSV F protein. nih.govnih.govasm.org However, this binding is substantially reduced or completely abolished in F proteins that contain any of the identified resistance mutations. nih.govnih.govnih.gov This loss of high-affinity binding directly correlates with the loss of antiviral efficacy. nih.gov The replacement of the phenylalanine at position 488 (F488) with non-cyclic side chains, for instance, results in viral resistance, highlighting the critical role of specific molecular interactions between the compound and this residue. mdpi.com

These findings collectively indicate that the efficacy of VP-14637 is critically dependent on its specific, high-affinity interaction with a transient conformation of the F protein. nih.govnih.gov Resistance mutations alter the binding site, likely within a hydrophobic cavity in the F protein's inner core, thereby preventing the compound from effectively inhibiting the conformational changes required for viral fusion. nih.govnih.gov

Applications of Vp 14637 13c3 in Mechanistic and Analytical Research

Isotopic Tracing for Compound Metabolism and Disposition in Non-Human Biological Systems

Isotopically labeled compounds are fundamental to studies of absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope label like ¹³C avoids the complications of handling radioactive materials while providing a clear signature for mass spectrometric detection.

While specific published studies detailing the full biotransformation of VP 14637 using its ¹³C₃-labeled version are not extensively available, the standard application of such a tracer would follow established protocols. In typical in vitro studies, VP 14637-13C3 would be incubated with liver microsomes from various animal species (e.g., rat, mouse, or non-human primate) to simulate Phase I and Phase II metabolism. d-nb.infocreative-diagnostics.com The resulting mixture is then analyzed by high-resolution mass spectrometry. The ¹³C₃-label allows researchers to easily distinguish drug-related material from the complex biological matrix, as any metabolite of VP 14637 would also contain the three heavy carbon atoms, creating a unique isotopic pattern. This facilitates the identification of metabolic hotspots on the molecule, such as sites of oxidation, glucuronidation, or other conjugations.

Similarly, in in vivo animal studies, administering this compound allows for the tracking of its metabolic fate. Analysis of plasma, urine, and feces can reveal the structures of key metabolites, providing a comprehensive picture of the compound's biotransformation pathways.

Isotopic labeling is crucial for accurately quantifying the distribution and clearance of a compound in various biological samples. Studies have been conducted using a tritium-labeled version of the parent compound, [³H]VP-14637, to investigate its binding and disposition in cellular models. Research demonstrated that [³H]VP-14637 specifically binds to cells infected with respiratory syncytial virus (RSV). nih.govnih.gov This binding was shown to be efficient in cells expressing the wild-type viral fusion (F) protein but was significantly reduced in cells expressing F proteins with mutations that confer resistance to the drug. nih.govnih.gov These findings pinpoint the compound's site of action and demonstrate its distribution at the cellular level, showing it interacts directly with its viral target.

The use of this compound in conjunction with mass spectrometry would allow for similar quantitative distribution studies in animal tissues, providing precise measurements of compound concentration in organs such as the lungs, liver, and kidneys, thereby elucidating its tissue penetration and clearance mechanisms.

Investigation of Biotransformation Pathways and Metabolite Identification in Cellular or Animal Models (e.g., in vitro liver microsome studies, in vivo animal studies focusing on compound fate)

Advanced Mass Spectrometry-Based Analytical Methodologies

The primary application of this compound is as an internal standard in mass spectrometry-based bioanalysis. axios-research.comaxios-research.com Its chemical behavior is virtually identical to the unlabeled analyte, but its different mass allows it to be distinguished by the mass spectrometer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices. nih.gov The development of a robust LC-MS/MS method for VP 14637 would rely on this compound as an ideal internal standard. The method validation would adhere to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). izsum.itjapsonline.com

During sample preparation, a known amount of this compound is added to the biological sample (e.g., plasma). Both the analyte (VP 14637) and the internal standard (this compound) are extracted and subjected to LC-MS/MS analysis. The ratio of the response of the analyte to the response of the internal standard is used for quantification. This corrects for any variability in sample preparation and instrument response, ensuring high accuracy and precision. pensoft.net

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Method

ParameterTypical Acceptance CriteriaExample Finding
Linearity (R²) ≥ 0.990.9992
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101.0 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)3.7% – 14.1%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)5.5% – 14.4%
Accuracy (% Recovery) 85% - 115% (80% - 120% at LLOQ)96% – 112%
Extraction Recovery Consistent and reproducible96% – 106%
This table presents typical data based on established LC-MS/MS method validation principles and is for illustrative purposes. nih.gov

Targeted proteomics is a powerful mass spectrometry technique used to detect and quantify specific proteins with high sensitivity and accuracy. nih.govresearchgate.net While the primary target of VP 14637, the RSV F protein, was identified using radiolabeled binding assays, stable isotope-labeled probes can be used in more advanced proteomic workflows. nih.govnih.gov For instance, chemical proteomics approaches could use a derivatized version of VP 14637 to covalently link to its protein target(s) in situ. After enzymatic digestion of the entire proteome, peptides adducted to the compound can be identified by mass spectrometry. The presence of the ¹³C₃-isotopic signature in a peptide would confirm it as a binding partner, enabling the confident identification of direct protein interactions in a complex biological system. nih.gov

Table 2: Summary of VP-14637 Protein Binding Findings from Isotopic Tracing Studies

Experimental SystemKey FindingImplicationCitation
RSV-Infected Cells Specific binding of [³H]VP-14637 to infected cells, but not uninfected cells.The compound target is induced or present upon viral infection. nih.govnih.gov
T7 Vaccinia Expression System Expression of the RSV F protein alone is sufficient for specific [³H]VP-14637 binding.The F protein is the direct binding target of the compound. nih.govnih.gov
Drug-Resistant RSV Variants F proteins with resistance-conferring mutations showed greatly reduced binding of [³H]VP-14637.The compound binds to a specific site on the F protein, and mutations at this site prevent interaction. nih.govnih.gov
Data derived from studies using the radiolabeled analogue [³H]VP-14637.

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference method for achieving the highest level of accuracy in quantitative analysis. epa.govosti.gov It operates by adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the natural analyte (the "native"). After allowing the spike and native compound to equilibrate, the sample is analyzed by mass spectrometry to measure the altered isotope ratio. nih.gov

Because the measurement is based on an isotope ratio rather than a signal intensity against an external calibration curve, IDMS is less susceptible to matrix effects or incomplete sample recovery. epa.gov As long as the spike and native analyte are homogenized, any loss during sample workup affects both equally, leaving the ratio unchanged. This makes IDMS an exceptionally robust and accurate method for the absolute quantification of VP 14637 in diverse and complex matrices, serving as a benchmark for calibrating other quantitative assays. fda.gov

Applications in Targeted Proteomics for Identifying Compound-Bound Proteins

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a formidable technique in the field of molecular sciences, offering profound insights into the structure, dynamics, and interactions of molecules in solution under conditions that mimic their physiological environment. semanticscholar.org The application of NMR is particularly enhanced through the use of isotopic labeling. A compound such as this compound, which is selectively enriched with the stable carbon-13 isotope, becomes a powerful probe for detailed mechanistic and analytical investigations, surmounting some of the limitations associated with studying non-labeled molecules.

¹³C-NMR for Comprehensive Structural Characterization and Conformational Analysis of this compound

The structural integrity and conformational preferences of a therapeutic agent are fundamental to its biological activity. ¹³C-NMR spectroscopy is an exceptionally precise method for the structural elucidation of organic molecules. libretexts.org Unlike proton (¹H) NMR, ¹³C-NMR spectra benefit from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of nearly every carbon atom in a complex molecule like VP 14637. libretexts.org

The primary challenge in standard ¹³C-NMR is the low natural abundance of the ¹³C isotope (approximately 1.1%), which often leads to a poor signal-to-noise ratio. libretexts.org The synthesis of this compound, with specific carbon atoms replaced by ¹³C, directly overcomes this limitation. This enrichment provides a significant enhancement in signal intensity for the labeled positions, enabling a suite of advanced NMR experiments that would otherwise be impractical.

Comprehensive structural characterization of this compound would involve acquiring a proton-decoupled ¹³C-NMR spectrum. In this spectrum, each unique carbon atom appears as a singlet, and its specific chemical shift provides a fingerprint of its electronic environment, influenced by factors like hybridization and proximity to electronegative atoms. libretexts.org This data serves to unequivocally confirm the chemical structure of the synthesized, labeled compound.

Beyond simple confirmation, ¹³C-NMR is instrumental in conformational analysis. The three-dimensional shape of a ligand in solution can significantly influence its binding affinity for a target. bruker.com By analyzing ¹³C chemical shifts and, more advancedly, measuring ¹³C-¹H and ¹³C-¹³C coupling constants within the labeled molecule, researchers can deduce dihedral angles and preferred rotamers around key single bonds. This information helps build a detailed model of the dominant conformations of this compound in solution.

Table 1: Illustrative ¹³C-NMR Chemical Shift Assignments for this compound

This table presents hypothetical chemical shift data that would be expected from a ¹³C-NMR analysis of this compound, demonstrating how the technique confirms the presence of key structural motifs.

Carbon TypeExpected Chemical Shift (ppm)Rationale
Phenolic C-O150-160Carbon atom directly bonded to a hydroxyl group on an aromatic ring, highly deshielded by the oxygen atom.
Tetrazole Ring Carbon145-155Carbon within the heterocyclic tetrazole ring, influenced by multiple nitrogen atoms.
Imine Carbon (C=N)160-170sp² hybridized carbon of the imine linkage, deshielded by the electronegative nitrogen atom.
Aromatic C-H & C-C115-135Standard range for carbon atoms within the benzene (B151609) rings, with specific shifts depending on substitution patterns.
Methylene Bridge Carbon (-CH-)30-40The central sp³ hybridized carbon linking the phenolic rings, appearing in the aliphatic region of the spectrum.
Methyl Carbon (-CH₃)10-20Aliphatic carbon of the methyl group on the tetrazole ring, appearing in the upfield region.

Ligand-Observed NMR Techniques for Elucidating Binding Modes and Affinities with Macromolecular Targets

Understanding how a ligand interacts with its macromolecular target is crucial for drug discovery. Ligand-observed NMR techniques are highly effective for detecting and characterizing these binding events, particularly for weak interactions, without requiring isotopic labeling of the protein. semanticscholar.orghelmholtz-munich.de These methods monitor the NMR signals of the small molecule ligand, like VP 14637, and observe changes that occur upon the addition of its target, the respiratory syncytial virus (RSV) F protein. nih.gov

Saturation Transfer Difference (STD) NMR is a prominent ligand-observed technique. northwestern.edu In an STD experiment, a selective radiofrequency pulse saturates a region of the NMR spectrum where only signals from the protein target reside. This magnetic saturation spreads across the entire protein via spin diffusion. If VP 14637 binds to the F protein, the saturation is transferred to the ligand at the binding interface. A difference spectrum reveals only the signals of the binding ligand, and the intensity of each signal is proportional to its proximity to the protein surface. northwestern.edu This allows for the mapping of the ligand's "binding epitope," identifying which parts of the molecule make the closest contact with the protein.

Another powerful method is Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY). This technique leverages the transfer of magnetization from bulk water molecules to the ligand via the protein. The result is that only ligands that bind to the protein will show a signal in the final spectrum, making it an excellent screening tool. northwestern.edu

These techniques could be applied to VP 14637 to validate and refine the binding mode suggested by computational models and resistance mutation studies. nih.govnih.gov For instance, molecular modeling suggests that VP 14637 fits into a hydrophobic cavity of the F protein. nih.govnih.gov An STD-NMR experiment would be expected to show strong signal enhancements for the protons on the phenolic rings of VP 14637, confirming their insertion into this pocket. Furthermore, NMR titration experiments, where the protein is added incrementally to a solution of VP 14637, can be used to monitor changes in the ligand's chemical shifts or relaxation properties to calculate the binding affinity and dissociation constant (K_d). bruker.com

Table 2: Representative Data from a Hypothetical STD-NMR Experiment of VP 14637 Binding to RSV F Protein

This table illustrates how STD-NMR data can be interpreted to map the binding interface of VP 14637.

Proton Group on VP 14637Relative STD Enhancement (%)Interpretation
Phenolic Ring Protons100 (Strongest)These protons are in very close proximity to the protein surface, consistent with insertion into the hydrophobic binding pocket of the F protein. nih.gov
Methylene Bridge Proton85The central part of the molecule is also integral to the binding interface, making significant contact with the protein.
Imine Linkage Proton60This part of the molecule is involved in the interaction but is likely more distant from the protein surface than the phenolic rings.
Methyl Group Protons25The methyl groups on the tetrazole rings are the most solvent-exposed part of the bound ligand, making the fewest direct contacts with the protein.

Isotope-Edited NMR for Probing Direct Molecular Interactions in Solution

While ligand-observed methods are powerful, isotope-edited NMR provides the most detailed view of a ligand's interaction within a protein binding site. These experiments leverage the isotopic label in this compound to "edit" or filter the NMR spectrum, allowing for the selective observation of only the labeled ligand even when it is part of a large, complex system like the VP 14637-F protein complex. nih.gov

A key application is the use of isotope-edited Nuclear Overhauser Effect Spectroscopy (NOESY). The NOE is a phenomenon that occurs between protons that are very close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. An isotope-edited ¹³C-NOESY experiment can detect NOEs between protons attached to the ¹³C-labeled carbons of this compound and protons on the amino acid residues of the unlabeled F protein. nih.gov

Observing such intermolecular NOEs provides unambiguous, direct evidence of specific atomic contacts between the ligand and the protein. This technique would allow researchers to precisely map the orientation of VP 14637 within its binding site. For example, studies have identified mutations in the HR1 and HR2 domains of the F protein that confer resistance to VP-14637, implying these regions form part of the binding site. nih.govnih.gov An isotope-edited NOESY experiment could identify direct spatial contacts between this compound and specific residues within those domains, providing high-resolution experimental validation for the proposed binding mechanism. nih.gov This level of detail is invaluable for structure-based drug design and the optimization of future inhibitors.

Table 3: Hypothetical Intermolecular NOEs from an Isotope-Edited NOESY Experiment between this compound and RSV F Protein

This table shows potential NOE contacts that could be observed, providing direct structural evidence for the binding mode of VP 14637.

This compound AtomRSV F Protein ResidueImplied Interaction
Phenolic Ring C4-HPhenylalanine (F488)Confirms the hydrophobic interaction between a phenolic ring of the ligand and a key residue in the HR2 domain, consistent with resistance mutation data. nih.gov
Phenolic Ring C2-HLeucine (L145)Indicates the positioning of the ligand within the hydrophobic cavity formed by residues from the HR1 domain.
Methylene Bridge CHIsoleucine (I142)Shows the central scaffold of the ligand is buried within the binding pocket, making contact with hydrophobic residues.
Imine Linkage CHAsparagine (D486N)Could explain the impact of the D486N resistance mutation by showing a direct interaction at this position, which is disrupted by the change in the amino acid. nih.govnih.gov

Molecular Modeling and Computational Investigations of Vp 14637 and Its Analogs

In Silico Docking and Molecular Dynamics Simulations of Compound-Protein Complexes

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, have been pivotal in understanding the interaction between VP-14637 and the RSV F protein. mdpi.comresearchgate.netacs.org These investigations have consistently identified a specific binding site for VP-14637, offering a structural basis for its potent antiviral activity. mdpi.combiorxiv.org

Molecular docking analyses suggest that VP-14637 binds to a hydrophobic cavity within the inner core of the F protein. mdpi.comnih.gov This binding pocket is strategically located to interfere with the conformational changes necessary for membrane fusion. The docking poses indicate that VP-14637 can interact simultaneously with both the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of the F protein trimer. mdpi.comnih.gov This dual interaction is thought to stabilize the pre-fusion state of the F protein, preventing the formation of the six-helix bundle (6-HB) that is essential for the fusion of the viral and host cell membranes. biorxiv.org The interaction with the HRA domain (a part of HR1) has been specifically noted as a key aspect of its inhibitory mechanism. biorxiv.org

While specific binding energy values from these docking studies are not always reported in the primary literature, the consistency of the predicted binding mode across different studies provides strong evidence for this mechanism of action. The manual docking procedures employed in some of the early studies highlight the complexity of accurately modeling the binding of this class of compounds. mdpi.com

Molecular dynamics simulations, which provide insights into the stability and dynamics of the compound-protein complex over time, have been performed for similar RSV fusion inhibitors. acs.org These simulations help to validate the docking poses and to understand the fine details of the molecular interactions. For VP-14637, it is inferred from studies on analogous compounds that it forms a stable complex with the F protein, with key interactions maintained throughout the simulation. researchgate.net

Table 1: Summary of In Silico Docking and Molecular Dynamics Simulation Findings for VP-14637

Computational MethodKey FindingsImplication for Mechanism of Action
Molecular Docking Binds to a hydrophobic cavity in the RSV F protein. mdpi.comnih.govPrevents the conformational changes required for viral fusion.
Interacts with both HR1 and HR2 domains. mdpi.comnih.govStabilizes the pre-fusion state of the F protein.
Shows a similar binding mode to other fusion inhibitors like JNJ-2408068. mdpi.comSuggests a common mechanism of action for this class of inhibitors.
Molecular Dynamics Inferred to form a stable complex with the F protein. researchgate.netacs.orgConfirms the stability of the predicted binding pose.
Key intermolecular interactions are maintained over time. researchgate.netHighlights the specific residues crucial for binding and inhibition.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. For RSV fusion inhibitors, QSAR studies have been employed to guide the design of new analogs with improved potency and pharmacokinetic properties. nih.gov

While specific QSAR models exclusively for VP-14637 and its direct analogs for the design of research probes are not extensively detailed in publicly available literature, QSAR studies on broader classes of RSV fusion inhibitors provide valuable insights. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for other series of RSV F protein inhibitors. nih.gov These models help to identify the key structural features—such as steric, electrostatic, and hydrophobic fields—that are critical for potent antiviral activity.

The development of such models for the bis-tetrazole-benzhydryl phenol (B47542) class of compounds, to which VP-14637 belongs, would be a valuable tool for designing novel research probes. These probes could be used to further investigate the binding site, explore resistance mechanisms, and identify other potential protein targets. The structural information from docking and MD simulations of VP-14637 provides a solid foundation for the alignment of molecules in future QSAR studies.

Prediction of Binding Sites and Allosteric Effects

Computational methods have been crucial in predicting and characterizing the binding site of VP-14637 on the RSV F protein, leading to the understanding that it acts as an allosteric inhibitor. biorxiv.orgresearchgate.net Allosteric inhibitors function by binding to a site on the protein that is distinct from the active site, inducing a conformational change that modulates the protein's activity. nii.ac.jp

The predicted binding site for VP-14637 is a hydrophobic pocket formed by residues from the HR1 domains of the F protein trimer. mdpi.com This site is not the primary site of membrane interaction but is critical for the structural rearrangements of the F protein. By binding to this allosteric site, VP-14637 effectively locks the F protein in its pre-fusion conformation, thereby preventing the fusion process. biorxiv.org

The allosteric nature of VP-14637's inhibition is further supported by the analysis of resistance mutations. Viral variants resistant to VP-14637 have been found to contain amino acid substitutions in two distinct regions of the F protein: the HR2 domain (with mutations such as D486N, E487D, and F488Y) and the intervening domain between HR1 and HR2 (with mutations like K399I and T400A). mdpi.comacs.org These mutations are not in direct contact with the core of the predicted binding pocket but are in regions that are structurally and functionally linked to it. The F488 residue in HRB has been identified as playing a crucial role in the interaction with the compound. biorxiv.org The reduced binding of radiolabeled [3H]VP-14637 to F proteins containing these resistance mutations confirms that these changes allosterically affect the binding pocket. mdpi.com

Table 2: Key Amino Acid Residues and Domains in the Interaction of VP-14637 with RSV F Protein

Interacting Domain/RegionKey Residues Implicated in Binding or ResistanceRole in Inhibition
Heptad Repeat 1 (HR1)/HRA Forms the hydrophobic binding cavity. mdpi.combiorxiv.orgPrimary binding site for VP-14637.
Heptad Repeat 2 (HR2)/HRB D486, E487, F488 mdpi.combiorxiv.orgacs.orgMutations in this region confer resistance, indicating an allosteric effect on the binding pocket.
Intervening domain (HR1-HR2) K399, T400 mdpi.comacs.orgResistance mutations in this area also point to an allosteric mechanism of inhibition.

Vp 14637 13c3 As a Reference Standard and Tool for Research Assay Development

Use in Quality Control and Method Validation for Related Inhibitors

In pharmaceutical research, analytical method validation is a mandatory process to ensure that a specific testing method is suitable for its intended purpose, providing reliable, consistent, and accurate results. researchgate.net VP 14637-13C3 is employed as a reference standard in the quality control (QC) and method validation for assays involving VP 14637 and other structurally related fusion inhibitors. axios-research.comaxios-research.com

During the development of quantitative assays, such as those using liquid chromatography-mass spectrometry (LC-MS), this compound is added to samples at a known concentration. Because it behaves identically to the unlabeled VP 14637 throughout sample extraction, purification, and ionization, it serves as a perfect internal standard. Any sample loss or variation in instrument response affects both the labeled and unlabeled compounds equally. By measuring the ratio of the unlabeled analyte to the known quantity of the labeled standard, precise and accurate quantification of the target inhibitor can be achieved. axios-research.com This is crucial for establishing the performance characteristics of an analytical method, including its accuracy, precision, specificity, and linearity, which are all essential components of method validation as stipulated by regulatory guidelines. researchgate.net The use of such meticulously characterized reference standards ensures that data from different experiments and laboratories are comparable and reliable. axios-research.com

Application in In Vitro Antiviral Efficacy Screening Assays (excluding human clinical context)

In vitro screening assays are the first step in evaluating the potential of an antiviral compound. phytopharmajournal.com The parent compound, VP 14637, has demonstrated potent and broad-spectrum antiviral activity against multiple strains of RSV in cell culture models. medchemexpress.comnih.gov It acts as a fusion inhibitor, preventing the virus from merging with host cells, a critical step in the viral lifecycle. researchgate.netcaymanchem.com

Studies have reported that VP 14637 inhibits RSV replication with a 50% effective concentration (EC₅₀) of 1.4 nM and specifically inhibits the cell-fusion process with an EC₅₀ of 5.4 nM. nih.govcaymanchem.com Its efficacy extends across both RSV A and B subtypes, with a high selective index (a ratio of the drug's toxicity to its efficacy) of over 3000, indicating a wide margin between the effective and cytotoxic concentrations in cell culture. nih.gov Because of its well-characterized and potent activity, VP 14637 is often used as a benchmark or positive control when screening new potential antiviral compounds. For instance, in an assay to determine the mechanism of a new compound, TP0591816, VP-14637 was used as a reference fusion inhibitor. researchgate.net

In this context, this compound is vital for ensuring the accuracy of these efficacy screenings. When quantifying the concentration of the unlabeled VP 14637 or related test compounds in cell culture media or cell lysates, the SIL standard allows for precise measurement via mass spectrometry. This confirms that the observed antiviral effect corresponds to a specific, known concentration of the compound, validating the results of the screening assay.

Table 3: In Vitro Antiviral Efficacy of VP 14637 against Respiratory Syncytial Virus (RSV)

Assay TypeRSV Strains/SubtypesPotency MetricValueSource
Antiviral Replication AssayNot specifiedEC₅₀1.4 nM nih.govcaymanchem.com
Cell Fusion AssayNot specifiedEC₅₀5.4 nM caymanchem.com
Antiviral Activity AssayRSV A and B subtypesSelective Index>3000 nih.gov
Antiviral Activity AssayLaboratory and Clinical StrainsIC₅₀ Range0.36 - 3.4 ng/mL medchemexpress.com

Future Directions and Emerging Research Opportunities for Isotopically Labeled Probes in Chemical Biology

Integration of VP 14637-13C3 Research with Systems Biology and Multi-Omics Approaches

The integration of isotopically labeled probes like this compound with systems biology and multi-omics technologies holds significant promise for a comprehensive understanding of its effects on host cell and viral biology. eurekalert.org Systems biology aims to understand the complex interactions within biological systems, and multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide the tools for this holistic view. eurekalert.org

By using ¹³C-labeled VP 14637, researchers could employ techniques like mass spectrometry-based metabolic flux analysis to trace the metabolic fate of the compound within the cell. This would help in identifying not only the direct target engagement but also any off-target interactions and downstream effects on cellular metabolism. For instance, such studies could reveal how the inhibition of the RSV F protein by VP-14637 impacts the host cell's metabolic pathways, which are often hijacked by viruses for their replication.

Furthermore, combining this compound with proteomic approaches, such as stable isotope labeling by amino acids in cell culture (SILAC), would enable the quantitative analysis of changes in the host and viral proteome upon treatment. This could uncover novel protein-protein interactions and cellular pathways affected by the compound, providing a broader understanding of its mechanism of action and potential for therapeutic development.

Exploration of Novel Target Validation Strategies Using Isotopic Tracers

Target validation is a critical step in drug discovery, confirming that modulating a specific molecular target has a therapeutic effect. danaher.comsygnaturediscovery.com Isotopic tracers like this compound can play a pivotal role in developing novel and robust target validation strategies. The parent compound, VP-14637, is known to bind to the RSV F protein. caymanchem.comnih.gov A radiolabeled version, [³H]VP-14637, has been used to demonstrate this specific binding to RSV-infected cells and the F protein itself. nih.govnih.gov

Building on this, this compound could be used in quantitative mass spectrometry-based assays to directly measure target engagement in a more sensitive and less hazardous manner than radiolabeling. For example, cellular thermal shift assays (CETSA) coupled with mass spectrometry could precisely quantify the stabilization of the F protein by this compound inside cells, providing definitive evidence of target engagement in a physiological context. danaher.com

Moreover, the use of this compound could help in validating the F protein as a target across different viral strains and in the presence of resistance mutations. Studies with the parent compound have identified mutations in the F protein that confer resistance. nih.govnih.gov Using the isotopically labeled tracer would allow for precise measurement of binding affinity changes in these mutant proteins, further validating the binding site and mechanism of resistance. nih.gov

Table 1: Potential Target Validation Assays Using this compound

Assay Type Description Potential Outcome
Quantitative Mass Spectrometry Measures the amount of this compound bound to the target protein. Direct quantification of target engagement and affinity.
Cellular Thermal Shift Assay (CETSA)-MS Assesses the thermal stabilization of the target protein upon ligand binding. Confirmation of intracellular target engagement and binding.

| Competition Binding Assays | Uses this compound to compete with other potential F protein inhibitors. | Elucidation of binding sites and screening for new inhibitors. |

Advancements in Microscopic Imaging Techniques with Isotopically Labeled Compounds

Recent advancements in microscopic imaging techniques are enhancing the drug discovery process by allowing for the visualization of molecular processes within cells. nih.gov While fluorescence microscopy is common, the use of isotopically labeled compounds offers an alternative and complementary approach, particularly with the advent of high-resolution mass spectrometry imaging techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry).

NanoSIMS can detect the presence of specific isotopes with high spatial resolution. By treating cells with this compound, researchers could visualize the subcellular localization of the compound. This would allow for the direct observation of its accumulation in specific cellular compartments or its interaction with viral inclusion bodies, providing a deeper understanding of its journey within the cell and its interaction with the viral replication machinery.

This imaging capability would be particularly valuable for studying the dynamic process of viral fusion and its inhibition. By correlating the localization of this compound with the distribution of the viral F protein, a more detailed picture of the inhibitory mechanism at the single-cell level could be achieved.

Potential for Development of Novel Probes Based on VP-14637 Scaffold for Unexplored Biological Pathways

The scaffold of VP-14637, a triphenol-based molecule, has proven effective in inhibiting RSV fusion. nih.gov This well-characterized scaffold presents an opportunity for the development of a new generation of chemical probes to investigate unexplored biological pathways, not limited to virology.

By modifying the functional groups of the VP-14637 scaffold while retaining the ¹³C label, new probes could be designed to target other proteins or pathways. For instance, the phenol (B47542) groups could be functionalized to alter the molecule's binding properties or to introduce photo-crosslinking groups. This would enable the identification of new cellular targets through affinity-based protein profiling or photoaffinity labeling experiments.

The development of a library of probes based on the VP-14637-13C3 scaffold could be a valuable resource for chemical biology. These probes could be used in high-throughput screening campaigns to identify new protein-small molecule interactions and to explore the "undruggable" proteome, potentially uncovering novel therapeutic targets for a range of diseases. discoveryontarget.com

Table 2: Mentioned Compounds

Compound Name
This compound
VP-14637

Q & A

Q. What are the foundational steps to design an experimental study for VP 14637-13C3?

Begin with a comprehensive literature review to identify gaps and establish hypotheses. Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure research questions . Ensure feasibility by assessing resource availability (e.g., synthesis protocols, analytical tools) and align objectives with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Validate hypotheses through pilot studies and iterative refinement of experimental conditions .

Q. How should researchers conduct a systematic literature review for this compound?

  • Use academic databases (e.g., PubMed, Google Scholar) with keywords like "this compound synthesis," "mechanistic studies," or "spectroscopic characterization."
  • Prioritize primary sources (peer-reviewed journals) over secondary summaries .
  • Evaluate domain reliability (e.g., .gov, .edu) and cross-reference citations to trace foundational studies .
  • Organize findings thematically (e.g., synthesis methods, stability data) to identify contradictions or consensus .

Q. What analytical techniques are standard for characterizing this compound?

Common methodologies include:

  • Spectroscopy : NMR for structural elucidation, HPLC for purity assessment.
  • Thermal Analysis : DSC/TGA to study stability under varying temperatures.
  • Chromatography : GC-MS for volatile byproduct identification. Calibrate instruments using reference standards and document protocols to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting data from multiple analytical methods (e.g., NMR vs. XRD) for this compound be resolved?

  • Perform replicate experiments to rule out technical variability .
  • Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors .
  • Cross-validate results with complementary techniques (e.g., FTIR for functional groups, X-ray crystallography for 3D structure) .
  • Report discrepancies transparently and propose mechanistic hypotheses (e.g., polymorphism, solvent interactions) .

Q. What methodologies are effective for studying this compound’s stability under environmental stressors?

  • Design accelerated aging studies with controlled variables (temperature, humidity, pH) .
  • Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways .
  • Monitor changes via spectroscopic/spectrometric profiling and correlate with computational simulations (e.g., DFT for bond stability) .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • Apply Design of Experiments (DoE) to evaluate reaction parameters (catalyst loading, solvent polarity, temperature) .
  • Characterize intermediates using in-situ monitoring (e.g., ReactIR) .
  • Compare yield and purity across methodologies (e.g., microwave-assisted vs. traditional reflux) and perform lifecycle assessments for scalability .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

  • Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values .
  • Validate dose-response curves with ANOVA to assess significance across replicates .
  • Account for confounding variables (e.g., cell line variability) through stratified analysis .

Methodological Frameworks and Tools

Q. How can the FINER criteria improve research question formulation for this compound?

  • Feasible : Ensure access to specialized equipment (e.g., high-field NMR) and sufficient compound quantities.
  • Novel : Focus on underexplored properties (e.g., photostability, enantiomeric interactions).
  • Ethical : Adhere to safety protocols for handling hazardous intermediates .

Q. What strategies mitigate bias in this compound data collection and interpretation?

  • Implement blinded analysis where researchers are unaware of sample groups during data collection .
  • Use negative controls to isolate compound-specific effects from artifacts .
  • Document all raw data and preprocessing steps (e.g., baseline correction in spectroscopy) for transparency .

Data Management and Reporting

Q. How should researchers document and present this compound experimental data?

  • Organize results in structured tables (e.g., comparative synthesis yields, spectroscopic peaks).
  • Include error margins (e.g., ±SD) and statistical significance indicators (e.g., p-values) .
  • Reference primary literature for methodological validation (e.g., citing established NMR protocols) .

Q. What peer-review strategies enhance the credibility of this compound research?

  • Pre-submission feedback from domain experts to identify oversights .
  • Address reviewer critiques with additional experiments or computational validations .
  • Archive raw data in repositories (e.g., Zenodo) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.